molecular formula C11H9N3O B062957 N-(Pyridin-3-yl)picolinamide CAS No. 184870-10-8

N-(Pyridin-3-yl)picolinamide

Cat. No.: B062957
CAS No.: 184870-10-8
M. Wt: 199.21 g/mol
InChI Key: KFNIEYQHEQHCNM-UHFFFAOYSA-N
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Description

N-(Pyridin-3-yl)picolinamide: is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a pyridine ring attached to the picolinamide structure

Biochemical Analysis

Biochemical Properties

N-(Pyridin-3-yl)picolinamide has been found to interact with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and involves the condensation of this compound and two aldehyde molecules .

Cellular Effects

It has been observed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . These studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interaction with transporters or binding proteins . It can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Picolinamide and Aldehydes Reaction: One of the synthetic methods involves the reaction of picolinamide with aldehydes in the presence of a palladium catalyst.

    Picolinamide and Bromoketones Reaction: Another method involves the reaction of picolinamide with α-bromoketones and 2-aminopyridines.

Industrial Production Methods: While specific industrial production methods for N-(Pyridin-3-yl)picolinamide are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Pyridin-3-yl)picolinamide can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: This compound can also be reduced under suitable conditions, although specific reduction reactions are less commonly reported.

    Substitution: Substitution reactions involving this compound are well-documented.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N-(Pyridin-3-yl)picolinamide is unique due to its specific attachment of the pyridine ring at the 3-position, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in unique reactions and form specific derivatives that are not easily accessible with other similar compounds.

Properties

IUPAC Name

N-pyridin-3-ylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c15-11(10-5-1-2-7-13-10)14-9-4-3-6-12-8-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNIEYQHEQHCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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